molecular formula C6H7ClN2 B1330564 2-Amino-5-chloro-4-picoline CAS No. 36936-27-3

2-Amino-5-chloro-4-picoline

Cat. No. B1330564
CAS RN: 36936-27-3
M. Wt: 142.58 g/mol
InChI Key: DGRCJSWXMGENMG-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-4-picoline is a chemical compound that is of interest in various fields of chemistry and materials science. While the provided papers do not directly discuss 2-Amino-5-chloro-4-picoline, they do provide insights into related compounds and their properties, which can be useful for understanding the behavior and potential applications of 2-Amino-5-chloro-4-picoline.

Synthesis Analysis

The synthesis of related compounds often involves cyclization reactions and the formation of charge transfer complexes. For example, the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one involves a relay compound that is converted through chlorination and treatment with ammonia . Similarly, the formation of charge transfer complexes, as seen in the study of 2-amino-4-picoline with chloranilic acid, involves spectrophotometric methods and can yield insights into the stability of such complexes .

Molecular Structure Analysis

The molecular structure of related compounds can be characterized using various spectroscopic techniques and theoretical calculations. For instance, the molecular complexes of tris(2-aminoethyl)amine with π-acceptors have been investigated using FT-IR, NMR, UV-vis, and DFT calculations . The structure of (2-amino-5-picolinium) tetrachlorocobaltate(II) has been elucidated, showing an alternation of inorganic and organic layers in the crystal structure .

Chemical Reactions Analysis

The chemical reactivity of related compounds can be studied through their interactions with other chemicals. The charge transfer complex between 2-amino-4-picoline and chloranilic acid is an example of such a reaction, where the stability of the complex in various solvents was examined . Additionally, the robust recognition of 2-amino-4-picolinium in conjunction with metal ions like Ni, Co, and Mn has been shown to drive supramolecular self-assembly .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be determined through experimental and theoretical approaches. For example, the fluorescent 5-amino-1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazole-4-carbonitrile was studied for its structural, spectroscopic, and photophysical properties . The polymorphs of 2-amino-4-chloro-6-morpholinopyrimidine were analyzed for their hydrogen bonding patterns and crystal structures .

Scientific Research Applications

  • Organic Synthesis

    • “2-Amino-5-chloro-4-methylpyridine” is a useful research reagent for organic synthesis . It’s often used as a building block in the synthesis of more complex organic compounds .
  • Matrix-Assisted Laser Desorption/Ionization (MALDI)

    • “2-Chloro-4-methylpyridine” has been used in the determination of gas-phase basicity of several relatively small organic molecules that are used in the MALDI .
  • Pharmaceuticals

    • “2-Amino-5-chloro-4-picoline” could potentially be used in the synthesis of pharmaceutical compounds . The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Typically, it would be used in a reaction with other organic compounds under specific conditions of temperature, pressure, and pH. The outcomes of these syntheses would be new pharmaceutical compounds with potential therapeutic applications.
  • Agrochemicals

    • Similar to its use in pharmaceuticals, “2-Amino-5-chloro-4-picoline” could also be used in the synthesis of agrochemicals . These could include pesticides, herbicides, and other chemicals used in agriculture. The specific methods of application or experimental procedures would again depend on the particular synthesis being performed.
  • Materials Science

    • “2-Amino-5-chloro-4-picoline” could potentially be used in the synthesis of new materials . These could include polymers, ceramics, or other advanced materials. The specific methods of application or experimental procedures would depend on the particular synthesis being performed.
  • Chemical Research

    • “2-Amino-5-chloro-4-picoline” is often used as a building block in chemical research . It can be used to synthesize a variety of complex organic compounds . The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
    • The outcomes of these syntheses would be new organic compounds with potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
  • Coordination Chemistry

    • Picolinic acid, a derivative of pyridine with a carboxylic acid substituent at the 2-position, is a bidentate chelating agent of elements such as chromium, zinc, manganese, copper, iron, and molybdenum in the human body . Many of its complexes are charge-neutral and thus lipophilic .
    • After its role in absorption was discovered, zinc picolinate dietary supplements became popular as they were shown to be an effective means of introducing zinc into the body .

Safety And Hazards

2-Amino-5-chloro-4-picoline is considered hazardous. It is toxic if swallowed or in contact with skin. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

As a useful research reagent for organic synthesis and other chemical processes, 2-Amino-5-chloro-4-picoline has potential applications in the synthesis of new compounds . Its role as an intermediate in the synthesis of chlorantraniliprole suggests its potential use in the development of new insecticides .

properties

IUPAC Name

5-chloro-4-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGRCJSWXMGENMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50312362
Record name 2-Amino-5-chloro-4-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50312362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-chloro-4-picoline

CAS RN

36936-27-3
Record name 2-Amino-5-chloro-4-picoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50312362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-5-chloro-4-methylpyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NM El Aali - Acta Scientific Microbiology, 2018 - researchgate.net
Adiantium capillus veneris linn is a member of Adiantaceae family which has been used as a folk medicine in management of hyperglycemia and in bacterial resistance as they contain …
Number of citations: 2 www.researchgate.net

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